![molecular formula C8H8N2O B1281046 4-Aminoindolin-2-one CAS No. 54523-76-1](/img/structure/B1281046.png)
4-Aminoindolin-2-one
Overview
Description
4-Aminoindolin-2-one is a heterocyclic organic compound . It has a molecular weight of 148.16 .
Synthesis Analysis
A highly effective and straightforward one-pot synthesis of diversely substituted 2-aminoindoles has been developed, involving sequential Au (I)-catalyzed regioselective hydroamination and CuCl2-mediated oxidative cyclization .Molecular Structure Analysis
The molecular structure of 4-Aminoindolin-2-one is represented by the formula C8H8N2O .Physical And Chemical Properties Analysis
4-Aminoindolin-2-one is a solid at room temperature .Scientific Research Applications
I apologize, but it seems that there is limited information available on the specific scientific research applications of “4-Aminoindolin-2-one”. The search results primarily provide product and chemical information, such as NMR, HPLC, LC-MS, UPLC data, and details for procurement and synthesis . They do not delve into unique applications across different fields.
Safety and Hazards
Future Directions
While specific future directions for 4-Aminoindolin-2-one are not mentioned in the search results, a review on biologically active compounds based on 2-aminopyrimidin-4 (3H)-one, a structurally similar compound, suggests several priority directions including the development of antiviral and antileukemic agents, drugs to combat hyperuricemia, neurodegenerative disorders, some forms of cancer, and anti-inflammatory and hormonal agents .
Mechanism of Action
Target of Action
The primary target of 4-Aminoindolin-2-one is the ERK signaling pathway . This pathway plays an essential role in eukaryotic cellular functions, including proliferation and differentiation . Aberrant activation of this pathway often leads to oncogenesis .
Mode of Action
4-Aminoindolin-2-one has been reported to inhibit ERK dimerization . ERK dimerization is a process that occurs upon phosphorylation, where ERK monomers form homodimers . These dimerized ERK proteins can transport into the nucleus or stay in the cytoplasm to activate cytoplasmic substrates .
Biochemical Pathways
The ERK signaling pathway, which is the primary biochemical pathway affected by 4-Aminoindolin-2-one, involves the sequential phosphorylation of downstream kinase modules: RAF, MEK, and ERK . Once phosphorylated, ERK can activate a broad spectrum of nuclear and cytoplasmic substrates . Aberrant activation of this pathway usually leads to various diseases, especially oncogenesis .
Result of Action
The inhibition of ERK dimerization by 4-Aminoindolin-2-one can impede tumor progression . This is because the dimerized ERK proteins, which are inhibited by 4-Aminoindolin-2-one, play a crucial role in activating a broad spectrum of nuclear and cytoplasmic substrates . Therefore, the molecular and cellular effects of 4-Aminoindolin-2-one’s action primarily involve the disruption of these processes, potentially leading to the inhibition of oncogenesis .
properties
IUPAC Name |
4-amino-1,3-dihydroindol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c9-6-2-1-3-7-5(6)4-8(11)10-7/h1-3H,4,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNINKECAYRRRRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2NC1=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80481813 | |
Record name | 4-aminoindolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80481813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminoindolin-2-one | |
CAS RN |
54523-76-1 | |
Record name | 4-aminoindolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80481813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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